6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine
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Overview
Description
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine typically involves the reaction of 3-aminopyridazine with 2,2,2-trifluoroethanol under specific conditions. One common method includes:
Starting Materials: 3-aminopyridazine and 2,2,2-trifluoroethanol.
Catalysts and Reagents: A suitable base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2,2-Trifluoroethoxy)pyridine
- 6-(2,2,2-Trifluoroethoxy)pyrazine
- 6-(2,2,2-Trifluoroethoxy)pyrimidine
Uniqueness
Compared to these similar compounds, 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is unique due to the presence of the pyridazine ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and materials.
Properties
CAS No. |
1173150-11-2 |
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Molecular Formula |
C6H6F3N3O |
Molecular Weight |
193.13 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridazin-3-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-2-1-4(10)11-12-5/h1-2H,3H2,(H2,10,11) |
InChI Key |
ITGXVIZPXUBMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)OCC(F)(F)F |
Origin of Product |
United States |
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